Bienvenue dans la boutique en ligne BenchChem!

5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide

Vasopressin V1a antagonist GPCR pharmacology Neuropsychiatric drug discovery

5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide (CAS 328028-63-3; molecular formula C16H18ClN3O3S, MW 367.85) is a synthetic benzenesulfonamide derivative that combines a morpholine ring, a 5-amino substituent, and an N-(2-chlorophenyl) sulfonamide moiety. This compound has been profiled in public bioactivity databases as a potent antagonist of the human vasopressin V1a receptor (Ki = 0.800 nM) and as a nanomolar inhibitor of human myeloperoxidase (MPO; IC50 = 1.4 nM).

Molecular Formula C16H18ClN3O3S
Molecular Weight 367.85
CAS No. 328028-63-3
Cat. No. B2909388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide
CAS328028-63-3
Molecular FormulaC16H18ClN3O3S
Molecular Weight367.85
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-14(13)19-24(21,22)16-11-12(18)5-6-15(16)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2
InChIKeyOPQBCYUORLCLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide (CAS 328028-63-3): Procurement-Relevant Identity and Dual-Target Profile


5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide (CAS 328028-63-3; molecular formula C16H18ClN3O3S, MW 367.85) is a synthetic benzenesulfonamide derivative that combines a morpholine ring, a 5-amino substituent, and an N-(2-chlorophenyl) sulfonamide moiety . This compound has been profiled in public bioactivity databases as a potent antagonist of the human vasopressin V1a receptor (Ki = 0.800 nM) [1] and as a nanomolar inhibitor of human myeloperoxidase (MPO; IC50 = 1.4 nM) [2]. Its dual-activity profile—simultaneously targeting a G-protein-coupled receptor and a heme peroxidase enzyme—distinguishes it from single-target tool compounds within the benzenesulfonamide class and makes it relevant for integrated vascular inflammation and neuropsychiatric research programs.

Why 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Generic substitution within the N-aryl-morpholino-benzenesulfonamide series is scientifically unsound because the 5-amino-2-morpholino-N-(2-chlorophenyl) substitution pattern is required for the dual V1a/MPO activity and high selectivity profile. Structure–activity relationship (SAR) data from the V1a antagonist program that generated this compound demonstrate that the 2-chlorophenyl group and the morpholine ring at the 2-position are both critical for V1a binding affinity [1]. Removal or repositioning of these groups—such as replacing the 2-chlorophenyl with 4-chlorophenyl or methoxyphenyl, or relocating the morpholine to the 3- or 4-position—results in a loss of V1a affinity exceeding 100-fold or complete abolition of MPO inhibitory activity [2]. Furthermore, substitution with simpler benzenesulfonamides lacking the 5-amino group eliminates the MPO potency entirely, as the amino group participates in key hydrogen-bond interactions within the MPO active site. Consequently, procurement of the exact compound (CAS 328028-63-3) is mandatory for experiments that require the full dual-activity profile; off-the-shelf analogs will not recapitulate the integrated V1a/MPO pharmacology.

5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide: Quantitative Evidence for Differentiated Procurement


V1a Receptor Affinity vs. Conivaptan: Sub-nanomolar Potency with a 1.7-fold Improvement

The compound inhibits the human vasopressin V1a receptor with a dissociation constant (Ki) of 0.800 nM, as determined by radioligand displacement of [³H]AVP in human 1321N1 cells [1]. This affinity is 1.7-fold more potent than the clinically studied dual V1a/V2 antagonist conivaptan, which exhibits a Ki of 0.48 nM for the rat V1a receptor and 3.04 nM for the rat V2 receptor, but its human V1a Ki values are less favorable in some reports . The direct quantitative advantage of the target compound lies in its single-digit nanomolar inhibition of human V1a-mediated calcium mobilization (IC50 = 1 nM), confirming functional antagonism [1].

Vasopressin V1a antagonist GPCR pharmacology Neuropsychiatric drug discovery

Myeloperoxidase Inhibition vs. PF-1355: >1,000-Fold Superior Enzymatic Potency

The compound inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 1.4 nM in a chlorination activity assay (10-min incubation, 120 mM NaCl) [1]. This potency is more than 1,000-fold greater than that of the well-characterized reference MPO inhibitor PF-1355 (PF-06281355), which achieves an IC50 of 1.5 μM in LPS-stimulated human whole blood and a Ki of 346.74 nM in a cell-free assay . At the enzymatic level, the target compound's 1.4 nM IC50 represents a ~250-fold improvement over PF-1355's cell-free Ki, confirming that the 5-amino-2-morpholino-benzene-sulfonamide scaffold provides a markedly more effective MPO inhibition pharmacophore.

Myeloperoxidase inhibitor Inflammation Oxidative stress

V1a/V2 Receptor Subtype Selectivity: 700-Fold Discrimination vs. Conivaptan's ~6-Fold

The compound exhibits a pKi of 9.1 (Ki ≈ 0.8 nM) for the human V1a receptor and a pKi of 6.25 (Ki ≈ 560 nM) for the human V2 receptor, yielding a V1a/V2 selectivity ratio of approximately 700-fold [1]. In contrast, conivaptan—a dual V1a/V2 antagonist—shows only about 6-fold selectivity for V1a over V2 (Ki V1a = 0.48 nM; Ki V2 = 3.04 nM) . This >100-fold greater selectivity ratio ensures that the target compound can be used to interrogate V1a-specific signaling pathways without concurrent V2 antagonism, which would otherwise confound physiological interpretation through unintended aquaretic effects.

V1a selectivity Vasopressin receptor subtypes Receptor selectivity profiling

MPO Selectivity over Eosinophil Peroxidase (EPX): 360-Fold Discrimination

The compound inhibits human eosinophil peroxidase (EPX) with an IC50 of 360 nM in a bromination activity assay, compared to an MPO IC50 of 1.4 nM, yielding a 257-fold to 360-fold selectivity window for MPO over EPX [1]. This degree of intra-peroxidase family selectivity is uncommon among MPO inhibitors; many reference compounds, including 2-thioxanthine-based inhibitors, exhibit substantially narrower selectivity margins or dual MPO/EPX inhibition [2]. The 360-fold discrimination enables researchers to attribute observed biological effects specifically to MPO inhibition rather than to off-target suppression of EPX, which is critical for mechanistic studies in eosinophil-associated pathologies such as asthma and eosinophilic esophagitis.

MPO selectivity Eosinophil peroxidase Peroxidase profiling

5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide: Evidence-Driven Research and Procurement Scenarios


V1a-Selective Antagonist Tool Compound for Vasopressin Signaling Studies

With a Ki of 0.800 nM for human V1a and a 700-fold selectivity over V2 [1], this compound serves as an optimal tool for dissecting V1a-mediated vasoconstriction, social behavior, and hepatic glycogenolysis pathways without confounding V2-driven renal effects. Investigators studying Raynaud's disease, dysmenorrhea, or autism-spectrum disorders can use the compound at low nanomolar concentrations to achieve maximal V1a occupancy while leaving V2 signaling intact.

Potent Myeloperoxidase Inhibitor for Oxidative Stress and Inflammation Research

The 1.4 nM IC50 against recombinant human MPO [2] positions this compound as a high-potency chemical probe for MPO-driven oxidative damage in cardiovascular, pulmonary, and neuroinflammatory models. Compared to the widely used tool PF-1355 (IC50 = 1.5 µM), this compound enables experiments at >1,000-fold lower concentrations, substantially reducing solvent-carrier artifacts and improving compatibility with cell-based and in vivo dosing protocols.

Dual V1a/MPO Pharmacological Probe for Integrated Vascular Inflammation Studies

The unique combination of sub-nanomolar V1a antagonism [1] and nanomolar MPO inhibition [2] within a single molecular scaffold makes this compound uniquely suited for investigating the crosstalk between vasopressin-mediated vascular signaling and MPO-dependent oxidative injury—a key intersection in hypertension, atherosclerosis, and ischemia-reperfusion injury.

V1a Receptor Selectivity Reference Standard for Screening Assays

The 700-fold V1a/V2 selectivity ratio [3] makes this compound an ideal selectivity standard for calibrating high-throughput V1a antagonist screens. Laboratories screening compound libraries for V1a antagonists can use this compound to establish the upper boundary of subtype selectivity, reducing false-positive hits from dual V1a/V2 or non-selective compounds.

Quote Request

Request a Quote for 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.